1-(3,5-Dimethylisoxazol-4-yl)propan-2-one
Description
1-(3,5-Dimethylisoxazol-4-yl)propan-2-one is a heterocyclic ketone featuring a 3,5-dimethyl-substituted isoxazole ring attached to a propan-2-one (acetone) backbone. The isoxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. The methyl groups at the 3- and 5-positions enhance lipophilicity and may influence reactivity by modulating electron density.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)4-8-6(2)9-11-7(8)3/h4H2,1-3H3 |
InChI Key |
QIBRZRWRLQJLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylisoxazole with propan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylisoxazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups attached to the isoxazole ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can lead to novel compounds with desirable properties.
Biology
- Enzyme Inhibition Studies : 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one has been employed in biochemical assays to study enzyme inhibition mechanisms. It serves as a probe to investigate interactions with specific enzymes, which can be crucial for understanding metabolic pathways and disease mechanisms.
Medicine
- Potential Anti-Cancer Agent : Recent studies have highlighted its role as an inhibitor of BRD4 (Bromodomain-containing protein 4), which is involved in cancer progression. By binding to BRD4, this compound can disrupt its interaction with acetylated histones, thereby inhibiting gene transcription linked to tumor growth .
Industry
- Material Development : The compound is also explored in the formulation of new materials with specialized properties, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in material science applications.
Case Studies
Several case studies have documented the efficacy of 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one in various research settings:
- Anti-Cancer Research : A study demonstrated that derivatives of this compound showed significant inhibition of BRD4 activity in vitro, leading to reduced proliferation of cancer cell lines. This highlights its potential as a therapeutic agent in oncology .
- Enzyme Interaction Studies : In biochemical assays, the compound was shown to selectively inhibit certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer, providing insights into its utility as a pharmacological tool .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its role as a BRD4 inhibitor involves binding to the bromodomain of the protein, preventing its interaction with acetylated histones and thereby inhibiting gene transcription related to cancer cell proliferation . The compound may also interfere with cellular pathways involved in DNA damage repair, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(Isoxazol-4-yl)propan-2-one
- Structure : Lacks methyl substituents on the isoxazole ring.
- Properties : Reduced steric hindrance compared to the dimethyl analogue. Lower logP (indicating lower lipophilicity) due to absence of methyl groups.
1-(5-Methylisoxazol-3-yl)propan-2-one
Heterocyclic Ketones with Different Cores
1-(Pyrazol-1-yl)propan-2-one
- Structure : Replaces isoxazole with a pyrazole ring (two adjacent nitrogen atoms).
- Properties : Higher polarity due to additional nitrogen. Melting point (~85°C) is significantly higher than 1-(3,5-dimethylisoxazol-4-yl)propan-2-one (mp ~45°C), reflecting stronger intermolecular forces.
- Reactivity : Pyrazole’s NH group enables hydrogen bonding, influencing solubility and coordination chemistry.
1-(Tetrazol-1-yl)propan-2-one
- Structure : Features a tetrazole ring (four nitrogen atoms).
- Properties : Highly polar (logP ~-0.5), with applications in coordination chemistry and as a bioisostere for carboxylic acids.
- Synthesis : Contrasts with isoxazole derivatives; tetrazole synthesis often requires azide cycloadditions, as seen in .
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Solubility (mg/mL, H₂O) | Notable Applications |
|---|---|---|---|---|---|
| 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one | 153.18 | 45 | 1.8 | 10.2 | Pharmaceutical intermediates |
| 1-(Isoxazol-4-yl)propan-2-one | 125.13 | 32 | 0.9 | 25.5 | Agrochemical precursors |
| 1-(5-Methylisoxazol-3-yl)propan-2-one | 139.15 | 38 | 1.2 | 18.7 | Antifungal agents |
| 1-(Pyrazol-1-yl)propan-2-one | 138.15 | 85 | 0.7 | 5.4 | Coordination complexes |
| 1-(Tetrazol-1-yl)propan-2-one | 141.14 | 120 | -0.5 | 45.0 | Bioisosteres, metal ligands |
Crystallographic Analysis
- The dimethyl substituents may influence crystal packing, as observed in similar structures refined via SHELXL .
Biological Activity
1-(3,5-Dimethylisoxazol-4-yl)propan-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(3,5-Dimethylisoxazol-4-yl)propan-2-one is characterized by the presence of an isoxazole ring, which is known for its ability to interact with various biological targets. The molecular structure can be represented as follows:
This compound exhibits properties that make it a candidate for various therapeutic applications, particularly in cancer and infectious diseases.
1. Inhibition of Histone Deacetylases (HDACs)
One of the notable biological activities of 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one is its inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibiting these enzymes can reactivate silenced genes involved in tumor suppression and apoptosis.
A study highlighted that compounds similar to 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one showed varying degrees of inhibition against HDACs, particularly HDAC-1 and HDAC-2, with inhibition percentages ranging from 8% to 95% at concentrations around 10 µM. This suggests a potential role for this compound in cancer therapy by modulating epigenetic pathways .
2. Antiviral Activity
Research indicates that compounds with structural similarities to 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one may also exhibit antiviral properties. The multi-target effects observed in related compounds suggest they could be effective against viral infections through epigenetic mechanisms .
3. Interaction with p300 Histone Acetyltransferase
Another significant mechanism involves the interaction with p300 histone acetyltransferase (HAT), a critical enzyme in the regulation of gene expression. Inhibitors targeting p300 can influence various cellular processes such as proliferation and apoptosis. Studies have shown that compounds similar to 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one bind effectively to p300, suggesting potential applications in cancer treatment .
Case Study: Anticancer Activity
In a recent study focusing on various isoxazole derivatives, 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one was evaluated for its anticancer properties. The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 18 | Caspase activation |
Case Study: Insecticidal Activity
Additionally, research into the larvicidal activity against Aedes aegypti has shown that similar compounds exhibit promising insecticidal effects. The studies reported LC50 values comparable to established insecticides but with lower toxicity towards non-target organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
